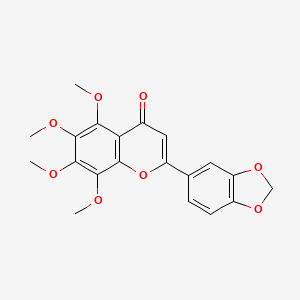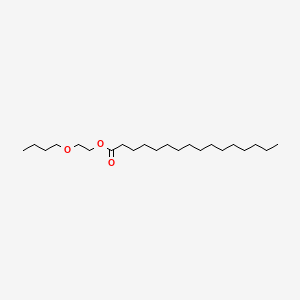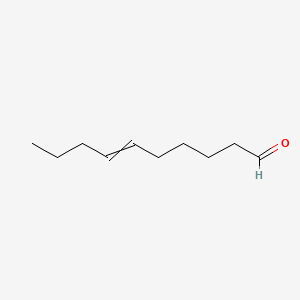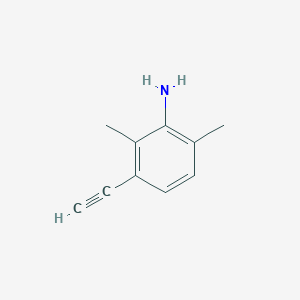
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclodecenyl propionate is a chemical compound widely used in the fragrance industry. It is known for its fruity and herbal scent with woody notes, making it a popular ingredient in perfumes and other scented products . This compound belongs to the class of esters derived from propionic acid and is often utilized for its deodorizing and perfuming properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricyclodecenyl propionate is typically synthesized through the reaction of dicyclopentadiene with propionic acid in the presence of an acid catalyst. One common method involves using triflic acid as the catalyst, which facilitates the esterification process . The reaction mixture is then distilled in the presence of a base to isolate the fragrance-quality ester .
Industrial Production Methods: In industrial settings, the production of tricyclodecenyl propionate often involves large-scale esterification processes. The use of solid acid catalysts has been explored to improve the efficiency and sustainability of the synthesis . This method not only enhances the yield but also reduces the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclodecenyl propionate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of dicyclopentadiene and propionic acid .
Common Reagents and Conditions:
Esterification: Dicyclopentadiene, propionic acid, triflic acid (catalyst)
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed:
Esterification: Tricyclodecenyl propionate
Hydrolysis: Dicyclopentadiene, propionic acid
Applications De Recherche Scientifique
Tricyclodecenyl propionate has a range of applications in scientific research, particularly in the fields of chemistry and industrial processes. Its primary use is in the fragrance industry, where it is a key ingredient in perfumes, deodorants, and other scented products . Additionally, it is used in the study of esterification reactions and the development of sustainable synthetic methods .
In biology and medicine, tricyclodecenyl propionate is studied for its potential effects on human health, particularly in relation to its use in consumer products. Research is ongoing to understand its allergenic potential and its impact on the skin .
Mécanisme D'action
Tricyclodecenyl propionate is often compared to other esters used in the fragrance industry, such as tricyclodecenyl acetate and tricyclodecenyl butyrate. These compounds share similar structural features and are derived from dicyclopentadiene . tricyclodecenyl propionate is unique in its specific scent profile, which combines fruity, herbal, and woody notes .
Comparaison Avec Des Composés Similaires
- Tricyclodecenyl acetate
- Tricyclodecenyl butyrate
- Tricyclodecenyl isobutyrate
Each of these compounds has distinct olfactory characteristics, making them suitable for different applications in the fragrance industry.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-4-enyl] propanoate |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3,5,8-12H,2,4,6-7H2,1H3/t8-,9?,10?,11-,12?/m1/s1 |
Clé InChI |
ZPFJBPIFMMENKC-FTLHOPIBSA-N |
SMILES isomérique |
CCC(=O)OC1C[C@H]2C[C@@H]1C3C2CC=C3 |
SMILES canonique |
CCC(=O)OC1CC2CC1C3C2CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)
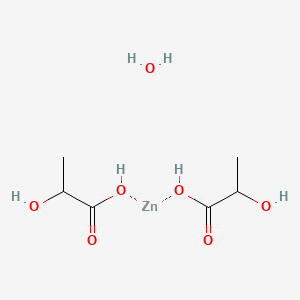
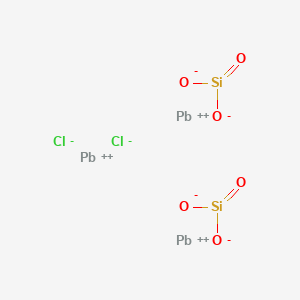
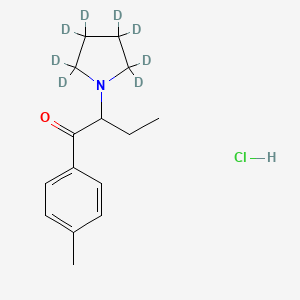
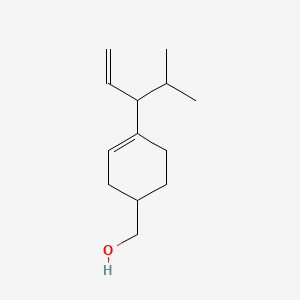
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)

![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
